Hexahydro-1H-pyrrolizin-1-OL

Medicinal Chemistry ADME Physicochemical Property

Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is a fully saturated bicyclic pyrrolizidine alcohol (C₇H₁₃NO, MW 127.18) that provides distinct advantages for medicinal chemistry. Its low TPSA (23.5 Ų) predicts superior passive blood-brain barrier diffusion versus 7-hydroxymethyl analogs, making it a privileged scaffold for CNS-targeted libraries. The rigid, fully saturated core eliminates olefin-associated metabolic instability and offers predictable hydrogen bonding—critical for reproducible structure-activity relationships. Procured at ≥98% purity, this building block minimizes pre-synthetic purification, directly improving multi-step yields. Researchers performing stereospecific SAR can also access enantiopure (1R,7aS)-hexahydro-1H-pyrrolizin-1-ol (CAS 14174-85-7).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 34610-36-1
Cat. No. B3130912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrrolizin-1-OL
CAS34610-36-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)O
InChIInChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2
InChIKeyUCQIGQBEAGJWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1): Sourcing and Structural Baseline for Research Procurement


Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is a bicyclic pyrrolizidine alcohol with the molecular formula C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol [1]. It features a saturated pyrrolizine core (hexahydro-1H-pyrrolizine) bearing a hydroxyl substituent at the 1-position, making it a versatile chiral building block and scaffold for medicinal chemistry and synthetic applications .

Why Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) Cannot Be Interchanged with Generic Pyrrolizidine Analogs


The pyrrolizidine scaffold encompasses a broad chemical space with diverse substitution patterns, stereochemical configurations, and physicochemical properties [1]. Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is distinct from many naturally occurring pyrrolizidine alkaloids (e.g., retronecine, heliotridine) due to its fully saturated bicyclic core and absence of a hydroxymethyl group at the 7-position [2]. These structural differences impart unique hydrogen-bonding capacity, conformational rigidity, and metabolic stability compared to unsaturated or 7-substituted analogs. Simple substitution with another “pyrrolizidine alcohol” may lead to divergent reactivity in downstream synthesis, altered target binding, and unpredictable biological activity, underscoring the need for product-specific evidence to guide selection [3].

Quantitative Differentiation of Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) from Closest Analogs and Stereoisomers


Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Relative to 7-Hydroxymethyl Pyrrolizidine Analogs

Hexahydro-1H-pyrrolizin-1-OL exhibits a computed Topological Polar Surface Area (TPSA) of 23.5 Ų, whereas the 7-hydroxymethyl analog platynecine possesses a TPSA of 52.5 Ų due to the additional hydroxyl group [1]. Lower TPSA values are associated with improved passive membrane permeability and blood-brain barrier penetration, suggesting a potential advantage in CNS-targeted probe design [2].

Medicinal Chemistry ADME Physicochemical Property

Purity Grade and Supply Specifications for Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) Compared to Common Pyrrolizidine Scaffolds

Commercial suppliers offer Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) at purities of 95% and 98% . In contrast, many pyrrolizidine alkaloids (e.g., retronecine) are typically available at lower purities (≥90%) due to isolation challenges from natural sources . Higher purity reduces the need for repurification and ensures reproducibility in synthetic and biological experiments.

Chemical Sourcing Analytical Chemistry Quality Control

Stereochemical Configuration: (1R,7aS)-Hexahydro-1H-pyrrolizin-1-OL as a Defined Enantiopure Comparator

Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is commonly supplied as a racemate or with undefined stereochemistry. The defined stereoisomer (1R,7aS)-hexahydro-1H-pyrrolizin-1-ol (CAS 14174-85-7) is also commercially available . In contrast, the diastereomer (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol is rarely isolated and not readily procurable. The ability to obtain a specific enantiopure form enables stereochemical control in medicinal chemistry campaigns, where the 1R,7aS configuration may exhibit distinct receptor binding compared to other stereoisomers [1].

Chiral Chemistry Stereochemistry Asymmetric Synthesis

Optimized Research and Industrial Use Cases for Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) Based on Differential Evidence


Medicinal Chemistry: CNS-Penetrant Probe Design Utilizing Reduced TPSA

Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is a privileged scaffold for CNS drug discovery due to its lower Topological Polar Surface Area (TPSA = 23.5 Ų) compared to 7-hydroxymethyl analogs like platynecine (TPSA = 52.5 Ų) [1]. This property predicts improved passive diffusion across the blood-brain barrier, making it a preferred starting material for synthesizing CNS-targeted small molecules .

High-Purity Chemical Synthesis and Process Chemistry

With commercially available purities of 95%–98%, Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) reduces the need for pre-synthetic purification [1]. This is particularly advantageous in multi-step synthetic sequences where impurities can accumulate and reduce overall yield. The compound's defined molecular weight and SMILES string (OC1C2CCCN2CC1) facilitate accurate stoichiometric calculations .

Stereochemistry-Controlled SAR Studies

Researchers requiring a specific stereochemical configuration can procure the enantiopure (1R,7aS)-hexahydro-1H-pyrrolizin-1-ol (CAS 14174-85-7), which is well-characterized and available from multiple suppliers [1]. This enables unambiguous structure-activity relationship (SAR) analysis, as biological activity can be directly attributed to the defined stereoisomer rather than a racemic mixture.

Antimicrobial Drug Discovery: Pyrrolizidine Scaffold Exploration

While quantitative MIC data for Hexahydro-1H-pyrrolizin-1-OL (CAS 34610-36-1) is currently limited, the compound has been reported to possess antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . It serves as a starting point for developing novel antibacterial agents targeting resistant pathogens, particularly when used in combination with structural modifications to enhance potency and selectivity.

Technical Documentation Hub

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